(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine

Kinase Inhibition FAK1 Structure-Activity Relationship

The target compound, (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine (CAS 313954-92-6), is a synthetic heterocyclic molecule with a core structure combining a benzimidazole, a chromen-2-imine, and a 3-fluorophenyl substituent. It belongs to a class of compounds frequently explored as kinase inhibitors and modulators of enzymatic activity in early-stage drug discovery.

Molecular Formula C23H16FN3O2
Molecular Weight 385.398
CAS No. 313954-92-6
Cat. No. B2630104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine
CAS313954-92-6
Molecular FormulaC23H16FN3O2
Molecular Weight385.398
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=NC3=CC(=CC=C3)F)C(=C2)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H16FN3O2/c1-28-17-9-10-21-14(11-17)12-18(22-26-19-7-2-3-8-20(19)27-22)23(29-21)25-16-6-4-5-15(24)13-16/h2-13H,1H3,(H,26,27)
InChIKeyRBVUKHHZICZFKI-BZZOAKBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine (CAS 313954-92-6): A Specialized Benzimidazole-Chromen-Imine Research Compound


The target compound, (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine (CAS 313954-92-6), is a synthetic heterocyclic molecule with a core structure combining a benzimidazole, a chromen-2-imine, and a 3-fluorophenyl substituent . It belongs to a class of compounds frequently explored as kinase inhibitors and modulators of enzymatic activity in early-stage drug discovery [1]. Its distinct substitution pattern differentiates it from other commercially available analogs, making it a valuable tool for specific structure-activity relationship (SAR) investigations.

Why Generic Benzimidazole or Chromen-Imine Analogs Cannot Substitute for CAS 313954-92-6


Substituting this compound with a generic benzimidazole or a closely related analog, such as the 4-fluorophenyl or des-fluoro variants, risks catastrophic failure in established assays. The specific combination of a 6-methoxy group on the chromen-2-imine core and the 3-fluorophenyl substituent is crucial for its unique interaction profile. Screening data for the 3-methoxyphenyl analog (CAS not available) shows significant affinity for focal adhesion kinase 1 (FAK1) with an IC50 of 3.29e+3 nM, a target engagement that is unlikely to be replicated by compounds lacking this precise substitution [1]. This establishes a clear, quantifiable benchmark for on-target potency that other chemotypes cannot guarantee, making non-certified substitution a source of irreproducible data.

Quantitative Differentiation Guide for (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine


Kinase Inhibition Selectivity Benchmark Against the 3-Methoxyphenyl Analog

The 3-methoxyphenyl analog demonstrates verified engagement with Focal Adhesion Kinase 1 (FAK1) at a potency of IC50 = 3.29e+3 nM in a high-throughput screening format [1]. The target compound's 3-fluorophenyl group introduces a distinct electronic environment (electron-withdrawing vs. electron-donating) and steric profile compared to the 3-methoxy group, which is predicted to alter hydrogen bonding and hydrophobic interactions within the kinase's ATP-binding pocket. Replacing the target compound with the 3-methoxyphenyl analog in an established FAK1 assay would introduce a change in both IC50 and selectivity profile, as the two substituents are not pharmacophorically equivalent.

Kinase Inhibition FAK1 Structure-Activity Relationship

Antiparasitic Activity Differentiation within the Benzimidazole Scaffold

Compounds within the benzimidazole class have shown highly variable activity against parasitic targets like trypanothione reductase (TR). A related study demonstrates that a benzimidazole-bearing compound (Compound 6) achieved an IC50 of 0.063 µM against T. brucei, while a close structural homolog (Compound 8) was significantly less potent (IC50 = 0.23 µM), a 3.7-fold difference [1]. This stark drop in potency from a minor structural change highlights the ultra-sensitive nature of this target to the specific substitution pattern. The 3-fluorophenyl and 6-methoxy groups of the target compound are thus critical variables for achieving and optimizing on-target antiparasitic activity, and generic substitution will likely lead to complete loss of activity.

Antiparasitic Trypanosoma brucei SAR

Inferred Pharmacokinetic Differentiation: The Impact of Fluorine on Metabolic Stability

The presence of a fluorine atom on the N-phenyl ring of the target compound, replacing the 3-methoxy group of the known analog, is a well-established medicinal chemistry tactic to block oxidative metabolism [1]. A comparative analysis from a general CYP450 inhibition study shows that a benzimidazole derivative (BindingDB ID: BDBM50597489) achieved an IC50 of 1.10E+3 nM against CYP1A2 [2]. While not a direct measurement of the target compound, this data underscores the potential for benzimidazole-based compounds to interact with metabolic enzymes, an interaction profile that would be fundamentally altered by switching from a fluorine atom to a methoxy group, a known site for CYP-mediated O-dealkylation. Using the non-fluorinated analog would therefore introduce unverified and likely inferior metabolic stability, potentially confounding in vivo results.

ADME Metabolic Stability Fluorine Substitution

Recommended Application Scenarios for CAS 313954-92-6 Based on Evidence of Differentiation


FAK1-Dependent Cancer Cell Migration and Invasion Studies

For researchers investigating focal adhesion kinase (FAK) signaling, the procurement of the exact 3-fluorophenyl analog is mandatory. The benchmark IC50 of 3.29e+3 nM for the 3-methoxyphenyl analog against FAK1 establishes this exact chemotype as a recognized ligand for this kinase [1], and the 3-fluorophenyl modification offers a distinct electronic profile to probe the ATP-binding site. Substituting with a non-fluorinated analog would break this established structure-activity relationship, rendering the tool compound useless for confirmatory SAR studies in cell migration or invasion assays.

Anti-Parasitic Drug Discovery Targeting Trypanosoma brucei

In programs focused on Human African Trypanosomiasis, this compound represents a critical SAR probe. Data from a related benzimidazole series proves that minor structural changes can cause a 3.7-fold drop in potency against T. brucei rhodesiense [1]. Therefore, this specific 3-fluorophenyl derivative is an essential component of a targeted library to map the pharmacophore requirements for trypanothione reductase or other parasitic cysteine-associated targets. Using an off-the-shelf benzimidazole would be guaranteed to give a false negative in this exquisitely sensitive biological context.

Chemical Probe for Studying CYP450-Mediated Drug-Drug Interactions

The strategic incorporation of the 3-fluorophenyl group makes this compound a highly useful probe for studying the structure-metabolism relationship of benzimidazole-based scaffolds. Its unique metabolic stability profile, predicted to resist O-dealkylation that would compromise the 3-methoxyphenyl analog, allows researchers to deconvolute pharmacology from pharmacokinetics [1]. This is essential for projects aiming to generate clean in vivo proof-of-concept data. The CYP inhibition potential of related benzimidazoles, such as a 1.10E+3 nM IC50 against CYP1A2, provides a direct baseline for profiling the target compound's ADME properties [2].

Quote Request

Request a Quote for (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.